BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis of 2-(1,3-Benzoxazol-2-
ylamino)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-(1,3-Benzoxazol-2-
Compound Name:

ylamino)ethanol

cat. No.: B2928576

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic
Resonance (NMR) and Infrared (IR) spectral characteristics of 2-(1,3-Benzoxazol-2-
ylamino)ethanol. Due to the limited availability of direct experimental spectra in public

databases, this document focuses on predicted data based on the compound's chemical

structure and spectral data from analogous compounds. It also outlines comprehensive

experimental protocols for acquiring such data.

Chemical Structure and Properties

2-(1,3-Benzoxazol-2-ylamino)ethanol is an organic compound featuring a benzoxazole core

linked to an ethanolamine side chain via a secondary amine.

Chemical Name: 2-(1,3-Benzoxazol-2-ylamino)ethanol
CAS Number: 134704-32-8[1]
Molecular Formula: CoH10N202

Molecular Weight: 178.19 g/mol [1]

Predicted Spectroscopic Data
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The following tables summarize the anticipated NMR and IR spectral data for 2-(1,3-
Benzoxazol-2-ylamino)ethanol. These predictions are based on the analysis of its functional
groups and data from related benzoxazole structures.

. 1 1

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
_ Aromatic protons (Ca-
~7.0-7.4 Multiplet 4H
H, Cs-H, Ceé-H, C7-H)
) Secondary amine
~5.5-6.5 Broad Singlet 1H
proton (N-H)
~4.8-5.2 Broad Singlet 1H Hydroxyl proton (O-H)
Methylene protons
~3.7-3.9 Triplet 2H adjacent to hydroxy! (-
CH2-OH)
Methylene protons
~3.4-3.6 Triplet 2H adjacent to amine (-
CH2-NH)
Table 2: Predicted **C-NMR Data
Chemical Shift (0, ppm) Assignment
~160-165 C=N carbon of the benzoxazole ring (C2)
Aromatic carbons attached to O and N (Cr7a,
~140-150
C3a)
~110-130 Aromatic carbons (Ca, Cs, Cs, C7)
60.65 Methylene carbon adjacent to hydroxyl (-CHa-
OH)
~40-45 Methylene carbon adjacent to amine (-CHz-NH)

Table 3: Predicted IR Absorption Data
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (alcohol) and N-H

3400-3200 Broad ]
stretch (secondary amine)
3100-3000 Medium Aromatic C-H stretch
2960-2850 Medium Aliphatic C-H stretch
C=N stretch of the
~1640 Strong )
benzoxazole ring
~1570 & ~1480 Medium-Strong Aromatic C=C stretches
Asymmetric C-O-C stretch of
~1240 Strong )
the benzoxazole ring
~1050 Strong C-O stretch (primary alcohol)

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for 2-
(1,3-Benzoxazol-2-ylamino)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to confirm the chemical structure.

Instrumentation: A 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance series
instrument.

Sample Preparation:
» Weigh approximately 5-10 mg of 2-(1,3-Benzoxazol-2-ylamino)ethanol.

» Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-ds or
CDCIls) in a clean, dry vial. The choice of solvent is critical; DMSO-ds is often suitable for
compounds with exchangeable protons like -NH and -OH.
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e Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already
present in the solvent.

» Transfer the solution to a standard 5 mm NMR tube.

1H-NMR Acquisition:

 Insert the sample into the spectrometer.

o Lock the spectrometer onto the deuterium signal of the solvent.
» Shim the magnetic field to achieve homogeneity.

e Acquire the spectrum using standard parameters (e.g., 30° pulse, 2-second relaxation delay,
16-32 scans).

e To confirm the identity of the N-H and O-H peaks, a D20 exchange experiment can be
performed. Add a drop of D20 to the NMR tube, shake, and re-acquire the spectrum. The
signals corresponding to the exchangeable protons will diminish or disappear.

13C-NMR Acquisition:
e Use the same sample and instrument setup.
e Acquire a proton-decoupled 13C spectrum.

o Typical parameters include a 45° pulse, a 2-5 second relaxation delay, and a sufficient
number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

Data Processing:
o Apply Fourier transformation to the acquired free induction decays (FIDs).
e Phase the resulting spectra.

o Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00
ppm).
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« Integrate the peaks in the *H-NMR spectrum.

e Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the
respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Record a background spectrum of the empty ATR accessory.

e Place a small amount of the solid 2-(1,3-Benzoxazol-2-ylamino)ethanol powder directly
onto the ATR crystal.

e Apply pressure using the anvil to ensure good contact between the sample and the crystal.
IR Spectrum Acquisition:

e Acquire the sample spectrum over a typical range of 4000-400 cm~1.

o Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

e The instrument software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

« |dentify the characteristic absorption bands corresponding to the functional groups (O-H, N-
H, C-H, C=N, C=C, C-0).

o Compare the peak positions and intensities with the predicted data and standard correlation
tables.
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Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-(1,3-Benzoxazol-2-ylamino)ethanol.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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